

Application Notes and Protocols for VEC-5 in HIV-1 Infectivity Assays

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Compound of Interest

Compound Name: *Vif-ElonginC interaction inhibitor 1*

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These application notes provide a comprehensive overview of the utility of VEC-5, a novel CCR5 antagonist, in the context of Human Immunodeficiency Virus Type 1 (HIV-1) infectivity assays. Detailed protocols and data presentation are included to facilitate the integration of VEC-5 into research and drug development workflows.

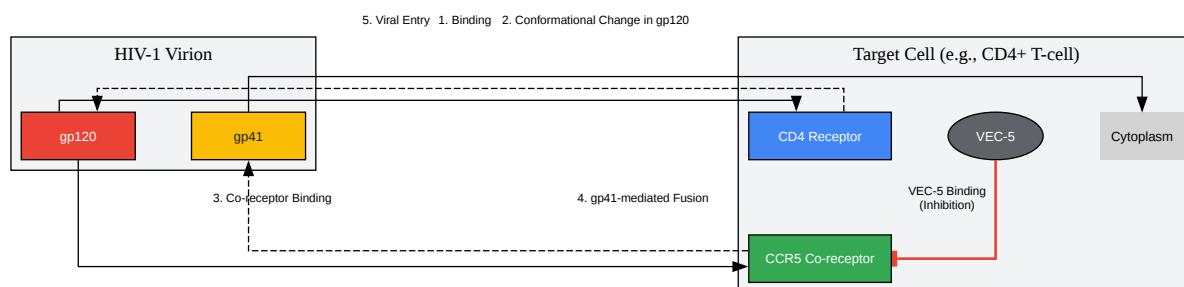
Introduction

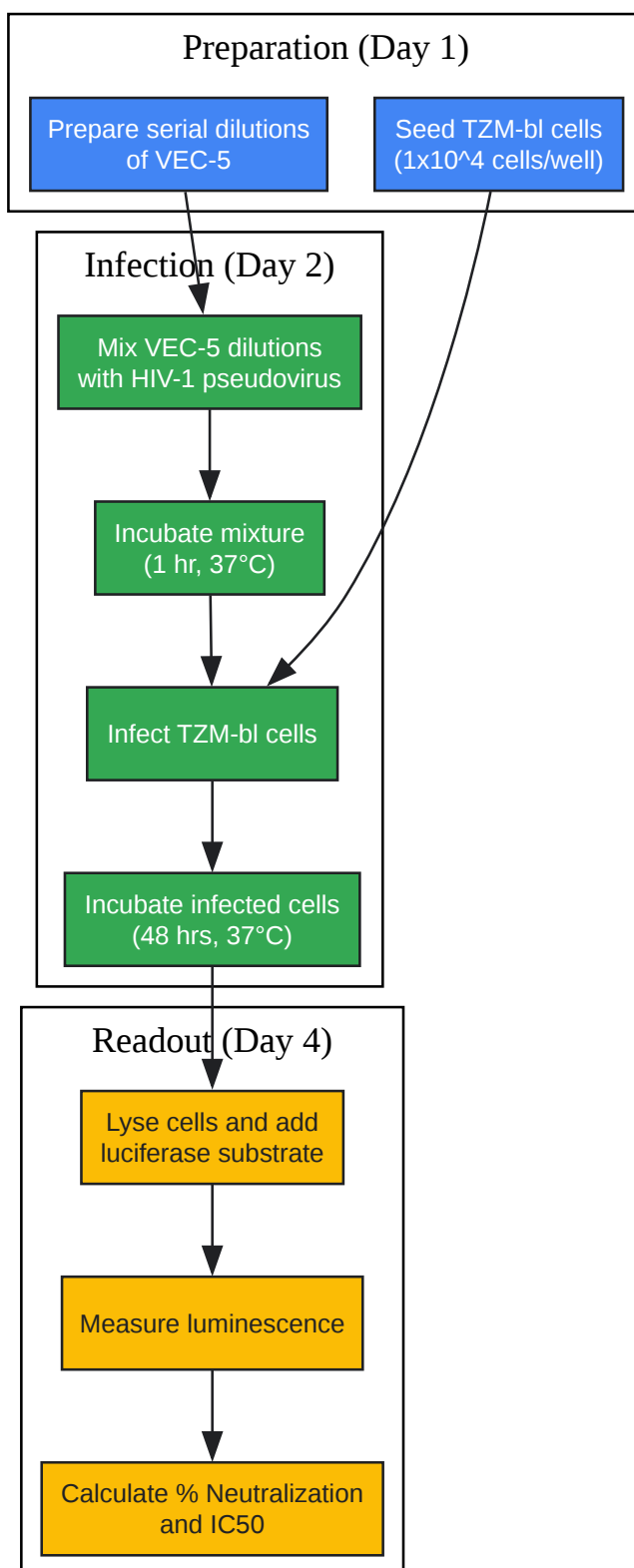
VEC-5 is a potent and selective small molecule inhibitor of the C-C chemokine receptor type 5 (CCR5), a critical co-receptor for the entry of macrophage-tropic (M-tropic) strains of HIV-1 into host cells.^{[1][2][3]} By binding to CCR5, VEC-5 allosterically modulates the receptor, preventing its interaction with the HIV-1 envelope glycoprotein gp120.^{[2][4]} This blockade of the gp120-CCR5 interaction is a crucial step in inhibiting viral entry and subsequent infection.^{[1][2]} The high specificity of VEC-5 for CCR5 makes it an invaluable tool for studying the mechanisms of HIV-1 entry and for the development of novel antiretroviral therapies.

Mechanism of Action

HIV-1 entry into target cells is a multi-step process initiated by the binding of the viral envelope glycoprotein gp120 to the primary cellular receptor, CD4.^{[1][2]} This initial binding event triggers conformational changes in gp120, exposing a binding site for a co-receptor, which for M-tropic viruses is typically CCR5.^{[2][4]} The subsequent interaction of gp120 with CCR5 induces further

conformational changes in the viral envelope, leading to the fusion of the viral and cellular membranes and the release of the viral capsid into the cytoplasm.[1][3] VEC-5 acts as a non-competitive antagonist of CCR5, binding to a transmembrane pocket of the receptor distinct from the gp120 binding site. This binding event induces a conformational change in CCR5 that prevents its recognition by gp120, thereby inhibiting membrane fusion and viral entry.





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